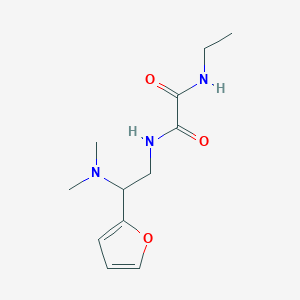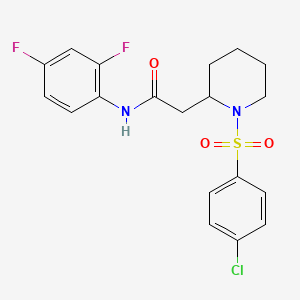
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemically synthesized molecules with potential biological activities. The structural specificity comes from its distinct chemical groups, including sulfonyl, piperidinyl, and acetamide, contributing to its unique properties and potential interactions with biological targets.
Synthesis Analysis
The synthesis involves the coupling of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media to form the parent compound N-(Piperidin-1-yl) benzenesulfonamide. This is followed by substitution at the nitrogen atom with different electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) to yield a series of N-substituted derivatives of acetamide bearing the piperidine moiety. The process showcases a pathway to generate biologically active derivatives through targeted chemical modifications (Khalid et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including structures similar to the queried compound, has shown moderate inhibitors but relatively more active against Gram-negative bacterial strains. One study found that specific derivatives were the most active growth inhibitors of various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).
Antimicrobial Activity
- A study on the synthesis, characterization, and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, including compounds structurally related to the queried compound, demonstrated antibacterial and anti-enzymatic potential against gram-negative and gram-positive bacteria (Nafeesa et al., 2017).
Antithrombotic Properties
- SSR182289A, a novel thrombin inhibitor related structurally to the queried compound, showed potent oral antithrombotic properties in animal venous, arterio-venous shunt, and arterial thrombosis models. This highlights potential applications in preventing thrombotic events (Lorrain et al., 2003).
Alzheimer's Disease Treatment
- Compounds structurally similar to the queried molecule were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were subjected to enzyme inhibition activity against acetylcholinesterase (AChE) enzyme and showed potential as new drug candidates for Alzheimer’s treatment (Rehman et al., 2018).
Antimicrobial Agents for Plant Pathogens
- Synthesized derivatives were evaluated for efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants. This suggests potential agricultural applications, particularly in protecting crops from pathogens (Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O3S/c20-13-4-7-16(8-5-13)28(26,27)24-10-2-1-3-15(24)12-19(25)23-18-9-6-14(21)11-17(18)22/h4-9,11,15H,1-3,10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBAISCUBUEDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-difluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione](/img/structure/B2494422.png)
![1,5-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B2494424.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2494426.png)
![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)
![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/no-structure.png)

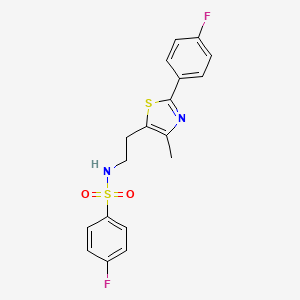
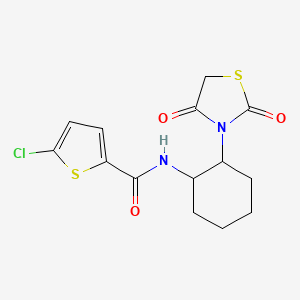
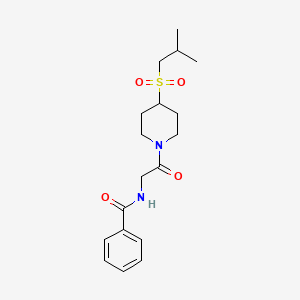
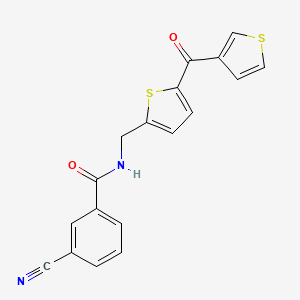
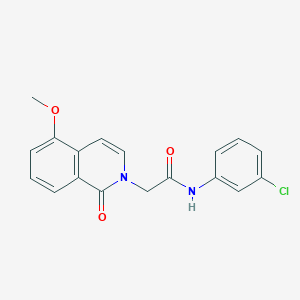
![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)

